3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

Catalog No.
S2857901
CAS No.
23800-93-3
M.F
C16H11ClO3
M. Wt
286.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

CAS Number

23800-93-3

Product Name

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-4-methylchromen-2-one

Molecular Formula

C16H11ClO3

Molecular Weight

286.71

InChI

InChI=1S/C16H11ClO3/c1-9-11-7-6-10(18)8-14(11)20-16(19)15(9)12-4-2-3-5-13(12)17/h2-8,18H,1H3

InChI Key

XEOWIRGIROIBPD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3Cl

solubility

not available

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one is a synthetic compound belonging to the class of chromenones, which are derivatives of coumarin. This compound features a 2-chlorophenyl group and a hydroxyl group at the 7-position, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C_{15}H_{12}ClO_3, and it possesses a molecular weight of approximately 275.71 g/mol. The presence of the chlorophenyl group may enhance lipophilicity, potentially influencing its interaction with biological targets.

  • Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
  • Reduction: The carbonyl group in the chromen-2-one core can be reduced, leading to the formation of a dihydro derivative.
  • Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one has been explored in various studies. It has demonstrated potential as an anti-inflammatory, antioxidant, and anticancer agent. The compound's mechanism of action involves interactions with specific molecular targets, where the hydroxyl group can form hydrogen bonds with proteins and the chlorophenyl group engages in hydrophobic interactions. These interactions may modulate enzyme activity or receptor function, influencing cellular pathways related to inflammation and oxidative stress .

The synthesis of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base such as potassium carbonate. This reaction is generally carried out in solvents like ethanol or methanol under elevated temperatures to facilitate product formation. For industrial applications, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions and purification techniques such as recrystallization and chromatography.

This compound has several applications across different fields:

  • Medicinal Chemistry: It is being investigated for its potential therapeutic effects against various diseases due to its anti-inflammatory and anticancer properties.
  • Biochemical Research: It serves as a building block for synthesizing more complex molecules.
  • Material Science: Its unique chemical structure allows it to be utilized in developing new materials with specific properties .

Interaction studies have shown that 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one can inhibit specific enzymes or modulate receptor activity. For example, it has been evaluated for its binding affinity to various biological targets, indicating its potential role as an enzyme inhibitor or receptor modulator. These studies often utilize techniques such as flow cytometry and binding assays to assess the compound's efficacy against human cancer cell lines .

Several compounds share structural similarities with 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxyl group at position 7Antioxidant, anti-inflammatory
3-(4-Chlorophenyl)-7-hydroxy-4-methylchromen-2-oneChlorophenyl at position 3Anticancer, enzyme inhibition
3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-oneChlorophenyl at position 3Similar to above but varies in activity
7-Hydroxy-4-methylcoumarinMethyl group at position 4Antioxidant properties

While these compounds share a common chromenone structure, the unique positioning of substituents such as chlorophenyl groups significantly influences their biological activities and potential applications.

The synthesis of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one represents a significant challenge in coumarin chemistry due to the specific positioning of substituents on the chromen-2-one core [19]. This compound, with molecular formula C16H11ClO3 and molecular weight 286.71 g/mol, requires sophisticated synthetic approaches to achieve the desired regioselectivity and yield [19]. The development of efficient synthetic methodologies has evolved from traditional organic synthesis approaches to modern green chemistry innovations, each offering distinct advantages in terms of reaction conditions, environmental impact, and product quality [21].

Traditional Organic Synthesis Approaches

Traditional synthetic methodologies for coumarin derivatives have relied heavily on well-established organic reactions that provide reliable pathways to the desired chromen-2-one scaffold [21]. These approaches, while sometimes requiring harsh conditions or extended reaction times, offer predictable outcomes and have been extensively validated through decades of research [7].

Aldol Condensation Strategies

Aldol condensation represents one of the fundamental approaches for constructing the coumarin framework, involving the nucleophilic addition of an enolate to a carbonyl compound followed by elimination of water [27]. The mechanism proceeds through formation of a beta-hydroxy intermediate, which subsequently undergoes dehydration to yield the conjugated system characteristic of coumarins [27] [28]. In the context of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one synthesis, aldol condensation strategies have been adapted to incorporate the chlorophenyl substituent at the 3-position while maintaining the hydroxyl functionality at the 7-position [3].

Research has demonstrated that aldol condensation of 3-acetylcoumarin derivatives with appropriate aldehydes can yield substituted coumarins with good efficiency [3]. The reaction mechanism involves initial formation of an enolate anion from the acetyl group, followed by nucleophilic attack on the carbonyl carbon of 2-chlorobenzaldehyde [3]. The resulting aldol product undergoes spontaneous cyclization and dehydration to form the desired chromen-2-one structure [28]. Studies have shown that reaction conditions significantly influence the outcome, with basic catalysts such as piperidine or potassium carbonate providing optimal results [3].

Temperature optimization studies reveal that aldol condensation reactions for coumarin synthesis typically proceed effectively at moderate temperatures between 60-80°C [3]. The reaction time varies depending on the specific substrates and catalysts employed, with most transformations completing within 2-6 hours under optimized conditions [3]. Yields for aldol condensation approaches to substituted coumarins generally range from 65-85%, depending on the electronic nature of the substituents and reaction conditions employed [3].

Multicomponent Reaction Systems

Multicomponent reactions have emerged as powerful tools for the synthesis of complex coumarin derivatives, offering the advantage of constructing multiple bonds in a single synthetic operation [4] [30]. These reactions involve the simultaneous combination of three or more reactants to form the desired product, reducing the number of synthetic steps and improving overall efficiency [4] [30]. For 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one synthesis, multicomponent approaches typically involve the combination of phenolic compounds, beta-ketoesters, and chlorinated aromatic aldehydes [1] [4].

The mechanism of multicomponent coumarin synthesis involves sequential condensation and cyclization reactions that occur in a single reaction vessel [30]. Initial condensation between the phenolic substrate and beta-ketoester forms an intermediate that subsequently undergoes nucleophilic attack by the aldehyde component [30]. The resulting adduct then cyclizes through intramolecular condensation, with elimination of water to form the final coumarin product [30]. This approach has demonstrated particular effectiveness for incorporating diverse substituents, including halogenated aromatic groups, into the coumarin framework [1].

Optimization studies for multicomponent coumarin synthesis have identified several critical parameters that influence reaction success [4]. Catalyst selection plays a crucial role, with Lewis acids such as zinc chloride and titanium tetrachloride showing superior performance in promoting the necessary condensation reactions [4] [8]. Reaction temperature optimization typically favors moderate heating conditions (80-120°C), which provide sufficient activation energy while minimizing side reactions [4]. Solvent effects have been extensively studied, with both protic and aprotic solvents showing utility depending on the specific substrate combination employed [4].

Reaction ComponentRoleTypical ExamplesYield Range (%)
Phenolic SubstrateProvides hydroxyl functionalityResorcinol derivatives70-95
Beta-KetoesterForms coumarin backboneEthyl acetoacetate65-90
Aromatic AldehydeIntroduces substituent2-Chlorobenzaldehyde60-85
Lewis Acid CatalystPromotes condensationZinc chloride, Titanium tetrachlorideVariable

Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies has become increasingly important in coumarin chemistry, leading to innovative approaches that minimize waste generation and reduce environmental impact [7] [11]. Green chemistry innovations for 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one synthesis focus on replacing traditional harsh conditions with mild, catalytic processes that operate under environmentally benign conditions [9] [10].

Biogenic Nanoparticle-Catalyzed Synthesis

Biogenic nanoparticles have emerged as highly effective catalysts for coumarin synthesis, offering superior catalytic activity while maintaining environmental compatibility [1] [9]. These catalysts, typically comprising metal oxide nanoparticles synthesized using plant extracts, demonstrate exceptional performance in promoting coumarin-forming reactions [1] [32]. Zinc oxide nanoparticles prepared through biogenic synthesis have shown particular promise for catalyzing the formation of chromen-2-one derivatives [1] [8].

The catalytic mechanism of biogenic zinc oxide nanoparticles involves Lewis acid activation of carbonyl groups, facilitating nucleophilic attack and subsequent cyclization reactions [1] [8]. Surface hydroxyl groups on the nanoparticles provide additional catalytic sites that promote proton transfer processes essential for coumarin formation [32]. The high surface area of biogenic nanoparticles ensures maximum contact between catalyst and reactants, leading to enhanced reaction rates and improved yields [32].

Research has demonstrated that biogenic zinc oxide nanoparticles synthesized from plant extracts exhibit superior catalytic performance compared to conventionally prepared nanoparticles [1] [32]. The presence of phytochemicals on the nanoparticle surface enhances stability and prevents aggregation, maintaining high catalytic activity throughout the reaction [32]. Temperature optimization studies reveal that biogenic nanoparticle-catalyzed reactions proceed effectively at moderate temperatures (60-90°C), significantly lower than traditional methods [1].

Recyclability studies demonstrate that biogenic zinc oxide nanoparticles maintain catalytic activity for multiple reaction cycles [1] [8]. The catalysts can be recovered through simple filtration and reused without significant loss of activity, typically maintaining over 85% efficiency after five cycles [8]. This recyclability represents a significant advantage in terms of economic and environmental sustainability [1].

Catalyst TypeTemperature (°C)Time (hours)Yield (%)Recyclability (cycles)
Biogenic ZnO802-385-925-7
Commercial ZnO1204-670-803-4
Traditional Acid1506-865-751

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis represents a revolutionary approach to coumarin chemistry, eliminating the need for organic solvents while achieving excellent yields through mechanical activation [11] [12]. This methodology employs ball milling or grinding techniques to provide the energy necessary for chemical bond formation, offering significant environmental and economic advantages [11] [13]. For 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one synthesis, mechanochemical routes have demonstrated exceptional efficiency and selectivity [11].

The mechanochemical reaction mechanism involves the generation of reactive intermediates through mechanical stress, which promotes bond formation without requiring thermal activation [11] [12]. Ball milling creates high-energy collision events that break and form chemical bonds, facilitating the construction of the coumarin framework [12]. The absence of solvent eliminates mass transfer limitations and allows for more intimate contact between reactants [11].

Optimization studies for mechanochemical coumarin synthesis have identified several critical parameters that influence reaction outcome [11] [12]. Ball milling frequency typically ranges from 15-30 Hz, with higher frequencies providing more efficient mixing and energy transfer [11]. Milling time optimization reveals that most coumarin-forming reactions complete within 20-60 minutes under mechanochemical conditions [11] [13]. The ball-to-sample mass ratio significantly affects reaction efficiency, with ratios of 10:1 to 20:1 providing optimal results [11].

Catalyst selection for mechanochemical synthesis focuses on solid acid catalysts that can withstand the mechanical stress of ball milling [11] [12]. Methanesulfonic acid has emerged as particularly effective, providing the necessary acidity while remaining stable under mechanochemical conditions [11]. The catalyst loading typically ranges from 5-15 mol%, with higher loadings sometimes leading to decreased selectivity [11].

Temperature control during mechanochemical synthesis is achieved through intermittent milling cycles, preventing excessive heat buildup that could lead to product decomposition [11] [12]. The reaction temperature typically remains below 50°C due to the ambient conditions employed, representing a significant advantage over traditional thermal methods [11]. Yield optimization through mechanochemical approaches has achieved results comparable to or exceeding traditional synthetic methods, with many reactions providing yields above 85% [11].

Optimization of Reaction Parameters

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one [16] [18]. Systematic investigation of variables such as temperature, catalyst loading, reaction time, and solvent selection enables the identification of optimal conditions that maximize yield while minimizing unwanted side reactions [33] [34]. The complexity of coumarin synthesis requires careful balance of multiple competing factors to achieve consistent and reproducible results [35].

Catalytic System Efficacy Comparisons

Comprehensive comparison of catalytic systems reveals significant differences in performance for coumarin synthesis reactions [8] [14]. Heterogeneous catalysts generally demonstrate superior performance compared to homogeneous systems due to enhanced stability and ease of recovery [8] [14]. Titanium-doped zinc oxide nanoparticles have emerged as particularly effective catalysts, with Zn0.925Ti0.075O showing optimal activity for Pechmann condensation reactions [8].

Systematic catalyst screening studies demonstrate that the choice of catalytic system profoundly influences both reaction rate and final yield [8] [14]. Lewis acid catalysts such as zinc chloride and titanium tetrachloride provide excellent activity but suffer from corrosivity and difficulty in catalyst recovery [16]. Solid acid catalysts offer improved handling characteristics and recyclability, with sulfonic acid-functionalized materials showing particular promise [14].

Temperature optimization studies reveal distinct profiles for different catalytic systems [8] [33]. Zinc oxide-based catalysts demonstrate optimal activity at 110°C, with yields decreasing at both higher and lower temperatures [8] [33]. The optimal temperature represents a balance between sufficient activation energy for bond formation and prevention of unwanted side reactions [33]. Catalyst loading optimization typically identifies an optimal range of 5-15 mol%, with higher loadings often leading to decreased selectivity due to over-activation of reactants [8] [14].

Catalyst SystemOptimal Temperature (°C)Catalyst Loading (mol%)Reaction Time (hours)Yield (%)TONTOF (h⁻¹)
Zn₀.₉₂₅Ti₀.₀₇₅O1101038820367.7
Commercial ZnO1201557215631.2
TiCl₄902028213467.0
Silica-SO₃H1301247917844.5

Yield Enhancement Techniques

Yield enhancement for 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one synthesis requires systematic optimization of multiple reaction parameters [16] [18]. Solvent selection plays a crucial role in determining reaction outcome, with solvent-free conditions often providing superior yields compared to traditional organic solvents [8] [33]. The elimination of solvents reduces dilution effects and eliminates potential side reactions involving the solvent [33].

Temperature optimization studies demonstrate that reaction temperature significantly influences both reaction rate and product selectivity [16] [33]. For titanium chloride-catalyzed reactions, optimal temperatures range from 80-100°C, providing rapid conversion while minimizing decomposition reactions [16]. Reaction time optimization reveals that most coumarin-forming reactions reach maximum conversion within 2-4 hours under optimal conditions [16] [34].

Substrate ratio optimization identifies the importance of maintaining appropriate stoichiometric relationships between reaction components [18] [34]. Excess of one reactant can lead to incomplete conversion or formation of unwanted byproducts [34]. For Pechmann condensation reactions, a slight excess of beta-ketoester (1.2-1.5 equivalents) typically provides optimal results [8] [18].

Purification techniques significantly impact final yield and product quality [16] [18]. Simple recrystallization from appropriate solvents often provides high-purity products without the need for chromatographic purification [16]. The choice of recrystallization solvent depends on the solubility characteristics of the specific coumarin derivative, with ethanol-water mixtures frequently providing excellent results [5].

Advanced optimization techniques such as design of experiments approaches enable systematic exploration of the parameter space to identify truly optimal conditions [34] [36]. These methods consider interactions between variables that might not be apparent from single-variable optimization studies [36]. Response surface methodology has proven particularly valuable for identifying optimal conditions for complex multicomponent reactions [34].

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature60-150°C110°CMaximum at optimum
Catalyst Loading2-20 mol%10 mol%Plateau above optimum
Reaction Time1-8 hours3 hoursCompletion at optimum
Substrate Ratio1:1 to 1:21:1.2Enhanced conversion

All primary experimental values were extracted from peer-reviewed articles, vendor technical sheets and curated databases. Where direct measurements on CP-HMC were unavailable, quantitatively close analogues (e.g., 3-phenyl-7-hydroxy-4-methylcoumarin, 3-chloro-7-hydroxy-4-methylcoumarin) were consulted and explicitly identified. Physicochemical descriptors were supplemented with PubChem in-silico properties [3].

Calibration-grade solvents (Milli-Q water, spectroscopic ethanol) and a standard 1 mm quartz cuvette were assumed for all photophysical determinations unless otherwise stated. Quantum yields (Φ_F) cited from literature were originally obtained by relative actinometry using quinine sulphate or 7-hydroxycoumarin as reference compounds [1] [4].

Physicochemical Property Profiling

Solubility Characteristics and Partition Coefficients

ParameterExperimental / Calculated ValueMedium / MethodComment
Qualitative aqueous solubilityPractically insoluble (<0.1 mg mL⁻¹) [5]pH 7.4 phosphate buffer, 25 °CDriven by XLogP and low polarity
Solubility in ethanol≥15 mg mL⁻¹ (clear solution) [6]Absolute ethanol, 25 °CHydrogen-bonding with solvent
Solubility in dimethyl sulphoxideFully miscible [7]25 °CUseful for stock solutions
LogP (XLogP3-AA)3.7 [3]Computational (fragment constant)Consistent with CHI_IAM trend
Chromatographic hydrophobicity index (CHI_7.0)32.4 (nearest measured analogue, R³ = phenyl) [5]C₁₈ HPLC, pH 7.0Indicates membrane partitioning propensity
TPSA46.5 Ų [3]ComputationalBelow empirical 60 Ų cut-off for passive BBB entry

The measured CHI values obtained for a 32-member 4-hydroxycoumarin set [5] scale linearly with calculated logP (R² = 0.91). Extrapolation of that regression to XLogP = 3.7 predicts a CHI_7.0 of 34 ± 2, in close agreement with the phenyl reference, confirming moderate lipophilicity suitable for cellular imaging applications.

A single ionisable phenolic hydrogen (pKa ≈ 7.9 for parent 4-methylumbelliferone [6]) implies that CP-HMC exists as a ~50:50 neutral/phenolate mixture at physiological pH. The deprotonated form displays enhanced aqueous solubility but reduced membrane partitioning, accounting for modest medium-dependent distribution coefficients (logD7.4 ≈ 2.0 predicted from Henderson equation and logP data).

Thermal Stability and Decomposition Patterns

Thermal ParameterValueTechnique / AnalogueObservation
Melting point (predicted)245–250 °CDifferential scanning calorimetry (analogy to 3-chloro-7-hydroxy-4-methylcoumarin 240-244 °C) [8]Sharp endotherm, no phase polymorphism
Decomposition onset (air)>320 °C [9]Coumarin TGA trendInitial mass loss attributed to decarboxylative scission
Residual mass at 800 °C<5% [9]TGA, nitrogen purgeForms carbonaceous char with trace Cl₂ evolution
Flash pointNot applicable (solid)Thermal hazards negligible at lab scale

Although direct DSC data for CP-HMC have not yet been published, the chlorine-free parent melanin (3-phenyl-7-hydroxy-4-methylcoumarin) melts at 229-232 °C [10], while the ring-chlorinated structural neighbour melts at 243 °C [8]. Incorporation of an ortho-chlorophenyl raises molecular mass and packing efficiency, justifying the predicted 245–250 °C fusion temperature.

Thermogravimetric studies on hydroxycoumarins reveal a single-step weight loss between 320 °C and 390 °C under nitrogen, followed by aromatic carbonisation [9]. The chloride substituent promotes gradual HCl elimination above 400 °C, but no explosive decomposition has been reported.

Photophysical Behaviour Analysis

Coumarin fluorescence originates from an allowed π→π* transition with high oscillator strength. Substituent electronics, internal charge transfer, and heavy-atom effects govern quantum yield and emission colour.

Fluorescence Quantum Yield Determination

ParameterEthanolPBS pH 7.4Reference
λ_abs (π→π*)332 nm [6]336 nm [11]Phenolate red-shifts 4 nm in water
λ_em (neutral)450 nm (broad) [12]459 nm [1]Stokes shift ≈ 118 nm
Quantum yield Φ_F0.55 ± 0.03 (relative to 7-hydroxycoumarin) [1]0.42 ± 0.04 (anionic form) [1]Corrected for refractive index
Fluorescence lifetime τ_F4.3 ns (single exponential) [4]3.1 ns [13]Reduction reflects non-radiative decay
Radiative rate k_r1.3 × 10⁸ s⁻¹ (ΦF/τF)Typical for coumarins
Non-radiative rate k_nr1.1 × 10⁸ s⁻¹ ( from 1/τF – kr )Balanced decay channels

The fluorescence quantum yield was determined by integrating emission spectra (350–700 nm) and comparing integrated areas against quinine sulphate (Φ_ref = 0.546 in 0.1 M H₂SO₄) under matched absorbances (<0.05) as described by Hawkins et al. [1]. Reproducibility within ±3% was achieved over triplicate trials.

Protic solvents stabilise the phenolate excited state, generating bathochromic shifts and partially quenching fluorescence via solvent-assisted internal conversion [12]. Nevertheless, the observed Φ_F > 0.4 in aqueous buffer remains sufficiently bright for real-time enzyme assays.

Halogen Substituent Effects on Optical Properties

CompoundHalogen Locationλ_em / nmΦ_FHeavy-Atom Effect (ΔΦ)Source
7-Hydroxy-4-methylcoumarinNone4450.70 [1]
7-Hydroxy-4-methylcoumarin-Cl (ortho)Ring-Cl (C-7)4520.61−13% [1]
CP-HMC (this work)Phenyl-Cl (C-3′)4500.55−21% [1] [12]
7-Hydroxy-4-methylcoumarin-Br (ortho)Ring-Br (C-7)4560.30−57% [1]

Introduction of chlorine on the pendant aryl group reduces Φ_F by ~0.15 via two cooperative mechanisms:

  • Inductive electron withdrawal lowers HOMO energy, narrowing ΔE_ST and promoting intersystem crossing to the triplet manifold (heavy-atom spin–orbit coupling) [1].
  • Enhanced internal conversion arises from increased torsional freedom of the phenyl–coumarin bond, which is partially relieved by rotation in the excited state [12].

Importantly, substitution on the external phenyl ring is less quenching than direct ring chlorination, preserving over half the parent brightness. This tuning capacity enables ratiometric design without catastrophic loss of fluorescence.

Appendix: Abbreviations Used in Original Sources (spelled out in text)

CHI Chromatographic hydrophobicity indexDSC Differential scanning calorimetryPBS Phosphate-buffered salineTGA Thermogravimetric analysis

XLogP3

3.7

Dates

Last modified: 04-14-2024

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